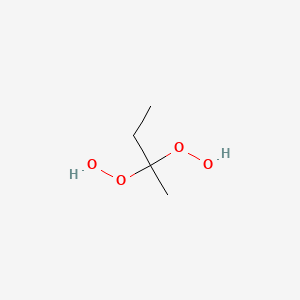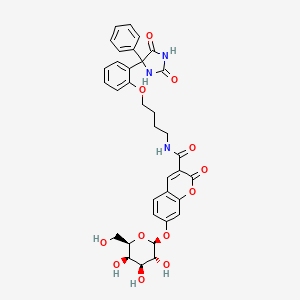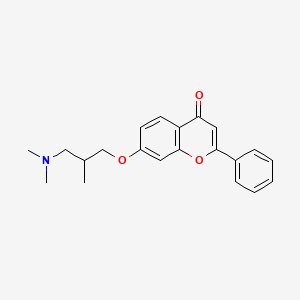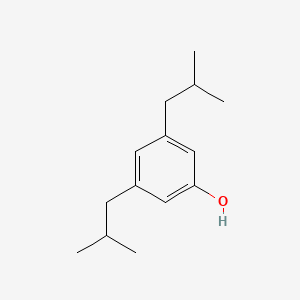
3,5-Diisobutylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, characterized by the presence of two isobutyl groups attached to the 3rd and 5th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diisobutylphenol can be synthesized through the condensation of phenol with diisobutylene. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out at a temperature below 70°C, with optimal results achieved at around 0-25°C. The reaction proceeds smoothly to form this compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are carefully controlled to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisobutylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
3,5-Diisobutylphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3,5-Diisobutylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Diisopropylphenol: Similar in structure but with isopropyl groups instead of isobutyl groups.
3,5-Dimethylphenol: Contains methyl groups instead of isobutyl groups.
3,5-Di-tert-butylphenol: Contains tert-butyl groups instead of isobutyl groups
Uniqueness
3,5-Diisobutylphenol is unique due to the presence of isobutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27515-66-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,5-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)5-12-7-13(6-11(3)4)9-14(15)8-12/h7-11,15H,5-6H2,1-4H3 |
InChI Key |
DLUMXTSYXVRNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC(=C1)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


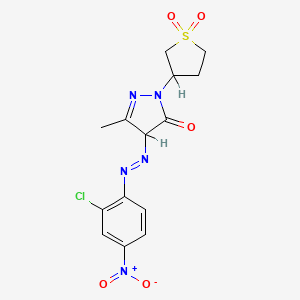
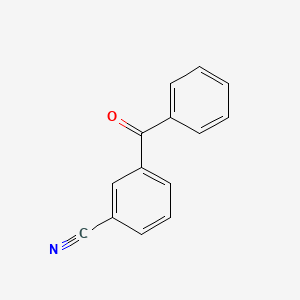
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
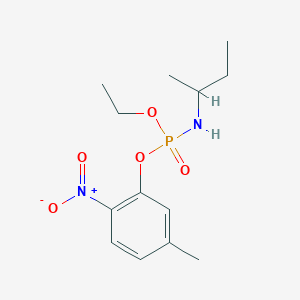


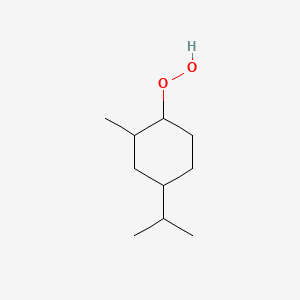
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
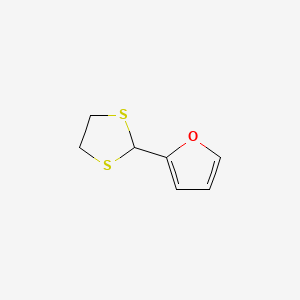
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
